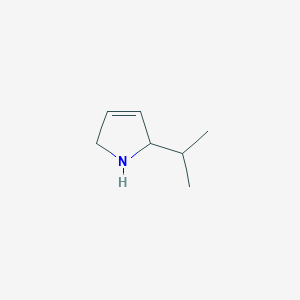

2-Isopropyl-2,5-dihydro-1H-pyrrole

Description

BenchChem offers high-quality 2-Isopropyl-2,5-dihydro-1H-pyrrole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Isopropyl-2,5-dihydro-1H-pyrrole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-propan-2-yl-2,5-dihydro-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-6(2)7-4-3-5-8-7/h3-4,6-8H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPBZZPRTEVQRDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C=CCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50672453 | |

| Record name | 2-(Propan-2-yl)-2,5-dihydro-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

756476-29-6 | |

| Record name | 2-(Propan-2-yl)-2,5-dihydro-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Isopropyl-2,5-dihydro-1H-pyrrole chemical properties

An In-Depth Technical Guide to the Chemical Properties of 2-Isopropyl-2,5-dihydro-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropyl-2,5-dihydro-1H-pyrrole is a heterocyclic organic compound featuring a five-membered dihydropyrrole ring substituted with an isopropyl group at the 2-position. This structure, a partially saturated analog of the aromatic pyrrole, offers a unique combination of a reactive carbon-carbon double bond and a secondary amine, making it a versatile building block in synthetic organic chemistry. Its derivatives are of significant interest in medicinal chemistry due to the prevalence of the pyrrole and pyrrolidine nucleus in a vast array of biologically active molecules and natural products.[1][2][3] Understanding the nuanced chemical properties of this specific scaffold is crucial for its effective utilization in the synthesis of novel compounds and in the development of new therapeutic agents. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic signature, synthesis, reactivity, and potential applications, grounded in established chemical principles.

Physicochemical and Safety Profile

The physical characteristics and safety protocols are fundamental to the handling and application of any chemical compound. While specific experimental data for 2-Isopropyl-2,5-dihydro-1H-pyrrole is not extensively published, properties can be inferred from its structure and data on related compounds.

Data Summary

| Property | Value (Estimated/Inferred) | Notes |

| CAS Number | 756476-29-6 | For the free base.[4][5] |

| CAS Number (HCl Salt) | 695209-34-8 | For the hydrochloride salt.[6] |

| Molecular Formula | C₇H₁₃N | |

| Molecular Weight | 111.18 g/mol | |

| Appearance | Colorless to pale yellow liquid | Inferred from similar small amines and dihydropyrroles. |

| Boiling Point | ~140-160 °C | Estimated based on related structures. |

| Solubility | Soluble in most organic solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate, Alcohols). Limited solubility in water. | Typical for small, non-polar organic amines. |

Safety and Handling

As a flammable liquid and a substituted amine, 2-Isopropyl-2,5-dihydro-1H-pyrrole requires careful handling to mitigate risks. The following precautions are derived from safety data sheets for structurally related compounds.

-

Hazards :

-

Flammability : Assumed to be a flammable liquid and vapor. Vapors may form explosive mixtures with air and can flash back from an ignition source.[7][8] Keep away from heat, sparks, open flames, and hot surfaces.[9][10] Use explosion-proof electrical and ventilating equipment.[10]

-

Health : May cause serious eye irritation.[9][10] Harmful if inhaled or swallowed.[7][11] May cause respiratory irritation, drowsiness, or dizziness.[9][10] Avoid breathing vapors or mist.[7][9]

-

-

Personal Protective Equipment (PPE) :

-

Storage :

-

Store in a cool, dry, and well-ventilated place in a tightly closed container.[7][8][11]

-

Store locked up and away from incompatible materials such as oxidizing agents.[8][9][10] For long-term stability, storage under an inert gas is recommended as the compound may be sensitive to air and moisture.[7]

-

-

Spill & Disposal :

-

In case of a spill, shut off all ignition sources.[10] Absorb with an inert dry material (e.g., sand, earth) and place in an appropriate waste disposal container.[8] Ensure adequate ventilation.[11]

-

Dispose of contents and container in accordance with all local, regional, national, and international regulations.[10]

-

Spectroscopic Characterization

Spectroscopic analysis is essential for structure verification. The following are the predicted key features for 2-Isopropyl-2,5-dihydro-1H-pyrrole.

-

¹H NMR Spectroscopy :

-

Olefinic Protons (H4, H5) : Expected to appear in the range of δ 5.5-6.0 ppm as multiplets.

-

Allylic Protons (H2, H5) : The proton at C2 (methine) would be coupled to the isopropyl protons and the N-H proton, appearing around δ 3.5-4.0 ppm. The CH₂ protons at C5 would be multiplets in the δ 3.0-3.5 ppm region.

-

Isopropyl Group : Two diastereotopic methyl groups appearing as doublets around δ 0.9-1.2 ppm, and a septet or multiplet for the methine proton around δ 1.5-2.0 ppm.

-

N-H Proton : A broad singlet, typically in the δ 1.5-3.0 ppm range, whose chemical shift is dependent on concentration and solvent.

-

-

¹³C NMR Spectroscopy :

-

Olefinic Carbons (C3, C4) : Expected signals in the δ 125-135 ppm region.

-

Allylic Carbons (C2, C5) : The C2 carbon (bearing the isopropyl group) would appear around δ 60-70 ppm, while the C5 carbon would be in the δ 50-60 ppm range.

-

Isopropyl Group : The methine carbon signal around δ 30-35 ppm and the methyl carbon signals around δ 20-25 ppm.

-

-

Infrared (IR) Spectroscopy :

-

N-H Stretch : A moderate, somewhat broad absorption band around 3300-3400 cm⁻¹.

-

C-H Stretch : Aliphatic C-H stretching just below 3000 cm⁻¹.

-

C=C Stretch : A weak to medium absorption band around 1640-1660 cm⁻¹.

-

N-H Bend : A band in the 1560-1640 cm⁻¹ region.

-

-

Mass Spectrometry :

-

Molecular Ion (M⁺) : A peak at m/z = 111.

-

Fragmentation : Common fragmentation would involve the loss of the isopropyl group ([M-43]⁺) or other fragmentation patterns characteristic of cyclic amines.

-

Synthesis and Reactivity

The synthetic utility of 2-Isopropyl-2,5-dihydro-1H-pyrrole stems from its accessible synthesis and the versatile reactivity of its functional groups.

Synthetic Pathways

The Paal-Knorr pyrrole synthesis is a classical and effective method for creating pyrrole rings. A modified approach using a suitable 1,4-dicarbonyl precursor and an amine can be adapted to produce the dihydropyrrole derivative. An alternative modern approach involves the catalytic dehydrogenative condensation of amino alcohols with secondary alcohols.[12]

Caption: General synthetic workflow via modified Paal-Knorr reaction.

Experimental Protocol: Synthesis via Reductive Cyclization

This protocol is a plausible, generalized procedure based on established methodologies for synthesizing substituted dihydropyrroles.

-

Reaction Setup : To a solution of a suitable 1,4-dicarbonyl precursor (e.g., a protected succinaldehyde derivative) (1.0 eq) in a suitable solvent like toluene or methanol, add isopropylamine (1.1 eq).

-

Imination : Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate di-imine or amino-ketone.

-

Reduction & Cyclization : Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (2.0-3.0 eq), portion-wise.

-

Reaction Progression : Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup : Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation.

Core Reactivity

The chemical behavior of 2-Isopropyl-2,5-dihydro-1H-pyrrole is dominated by the secondary amine and the endocyclic double bond.

-

Reactions at the Nitrogen : The lone pair on the nitrogen atom makes it nucleophilic and basic. It can readily undergo:

-

N-Acylation : Reaction with acyl chlorides or anhydrides in the presence of a base to form N-acyl-2,5-dihydropyrroles. These products are key substrates in palladium-catalyzed reactions.[13]

-

N-Alkylation : Reaction with alkyl halides to introduce substituents on the nitrogen.

-

Salt Formation : Reaction with acids to form the corresponding ammonium salts, such as the commercially available hydrochloride salt.[6]

-

-

Reactions of the Alkene : The C=C double bond can participate in various addition reactions:

-

Hydrogenation : Catalytic hydrogenation (e.g., using H₂/Pd-C) will reduce the double bond to yield 2-isopropylpyrrolidine, a saturated five-membered ring.

-

Halogenation : Addition of halogens (e.g., Br₂) across the double bond.

-

Epoxidation : Reaction with peroxy acids (e.g., m-CPBA) to form the corresponding epoxide.

-

-

Dehydrogenation/Aromatization : The dihydropyrrole ring can be oxidized to the corresponding aromatic 2-isopropylpyrrole using reagents like manganese dioxide (MnO₂) or palladium on carbon (Pd/C) at elevated temperatures.

Caption: Key reactivity pathways of the dihydropyrrole core.

Applications in Research and Drug Development

The pyrrole and its partially or fully saturated analogs (pyrrolines and pyrrolidines) are considered "privileged scaffolds" in medicinal chemistry.[1][2] They are present in numerous FDA-approved drugs and natural products with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[3]

-

Scaffold for Drug Discovery : 2-Isopropyl-2,5-dihydro-1H-pyrrole serves as a valuable starting material for generating libraries of diverse compounds. The combination of the secondary amine and the alkene allows for orthogonal functionalization, enabling the exploration of chemical space around this core.

-

Influence of the Isopropyl Group : The isopropyl substituent is a common feature in drug molecules. It increases the lipophilicity of the compound, which can enhance membrane permeability and oral bioavailability. Furthermore, its steric bulk can be used to probe and optimize interactions with biological targets, potentially improving potency and selectivity.

-

Synthetic Intermediate : Beyond direct biological applications, this molecule is a precursor to more complex heterocyclic systems. For example, the Ciamician–Dennstedt rearrangement of pyrroles with carbenes can lead to substituted pyridines, expanding its synthetic utility.[14] The reactivity of the dihydropyrrole core allows it to be a key intermediate in the total synthesis of complex natural products.

Conclusion

2-Isopropyl-2,5-dihydro-1H-pyrrole is a synthetically versatile molecule with significant potential in materials science and drug discovery. Its chemical properties—defined by the interplay between a secondary amine and an alkene within a cyclic structure—provide multiple avenues for chemical modification. A thorough understanding of its synthesis, reactivity, and handling is paramount for researchers aiming to leverage this scaffold to build novel molecular architectures with tailored functions. As the demand for new therapeutic agents continues to grow, the strategic use of such well-defined building blocks will remain a cornerstone of modern chemical and pharmaceutical research.

References

- Safety Data Sheet. (2020, May 15). Vertex AI Search.

- SAFETY DATA SHEET. (2015, April 6). Vertex AI Search.

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Sigma-Aldrich.

- Safety Data Sheet - CymitQuimica. (2024, December 19). CymitQuimica.

- Material Safety Data Sheet - Spectrum Chemical. (2006, August 11). Spectrum Chemical.

- 756476-29-6|2-Isopropyl-2,5-dihydro-1H-pyrrole. BLDpharm.

- 695209-34-8|2-Isopropyl-2,5-dihydro-1H-pyrrole hydrochloride. BLDpharm.

- 756476-29-6|2-Isopropyl-2,5-dihydro-1H-pyrrole. Ambeed.

- A clean synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylates under catalyst-free and solvent-free conditions: cytotoxicity and molecular docking studies.

- From 2,5-Diformyl-1,4-dihydropyrrolo[3,2-b]pyrroles to Quadrupolar, Centrosymmetric Two-Photon-Absorbing A–D–A Dyes. Organic Letters.

- Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. (2012, July 20).

- SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIV

- Palladium-Catalyzed Reaction of Indolines with Dihydropyrroles: Access to N-Alkylated Indoles. (2024, July 3). The Journal of Organic Chemistry.

- Reactions of 2,5-di(2-thienyl)pyrroles. (2008). Chemistry of Heterocyclic Compounds.

- 2-isopropyl-2,5-dihydro-1H-pyrrole(SALTD

- Regioselective and sequential reactivity of activ

- Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol.

- Synthesis of 2,5-disubstituted pyrroles via dehydrogenative condensation of secondary alcohols and 1,2-amino alcohols by supported platinum c

- Synthesis of 2,5‐disubstituted pyrroles

- Chemical Properties of 1H-Pyrrole, 2,5-dihydro- (CAS 109-96-6). Cheméo.

- Pyrrole. Wikipedia.

- Recent advances in the synthesis of 2,3-dihydropyrroles. RSC Publishing.

- Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Journal of Pharmaceutical Sciences.

- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules.

- Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Ene. (2024, February 15). Polymers.

- Process for the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol and its substituted derivatives.

Sources

- 1. researchgate.net [researchgate.net]

- 2. scitechnol.com [scitechnol.com]

- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 756476-29-6|2-Isopropyl-2,5-dihydro-1H-pyrrole|BLD Pharm [bldpharm.com]

- 5. 756476-29-6|2-Isopropyl-2,5-dihydro-1H-pyrrole| Ambeed [ambeed.com]

- 6. 695209-34-8|2-Isopropyl-2,5-dihydro-1H-pyrrole hydrochloride|BLD Pharm [bldpharm.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. images.thdstatic.com [images.thdstatic.com]

- 10. phi.com [phi.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. Synthesis of 2,5-disubstituted pyrroles via dehydrogenative condensation of secondary alcohols and 1,2-amino alcohols by supported platinum catalysts - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Pyrrole - Wikipedia [en.wikipedia.org]

2-Isopropyl-2,5-dihydro-1H-pyrrole synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2-Isopropyl-2,5-dihydro-1H-pyrrole

Abstract

The 2,5-dihydro-1H-pyrrole (also known as 3-pyrroline) scaffold is a privileged heterocyclic motif integral to numerous biologically active molecules, demonstrating applications as anticancer, anti-inflammatory, and antiviral agents.[1] This technical guide provides an in-depth exploration of robust and efficient synthetic pathways for the targeted synthesis of 2-isopropyl-2,5-dihydro-1H-pyrrole. As a key analog, its synthesis demands a nuanced understanding of modern organometallic and rearrangement reactions. This document focuses on two primary, field-proven strategies: Ring-Closing Metathesis (RCM) and the Aza-Cope Rearrangement–Mannich Cyclization cascade. We will dissect the mechanistic underpinnings of these methodologies, provide detailed, reproducible experimental protocols, and present quantitative data to guide researchers and drug development professionals in their synthetic endeavors.

Introduction: The Strategic Importance of the 2,5-Dihydropyrrole Core

The pyrrolidine ring and its unsaturated variants are foundational structures in medicinal chemistry and natural product synthesis.[2] The 2,5-dihydropyrrole core, in particular, offers a unique combination of structural rigidity and functionalizability, making it an attractive building block for creating complex molecular architectures. The introduction of a substituent at the C2 position, such as an isopropyl group, can significantly modulate the steric and electronic properties of the molecule, influencing its binding affinity and pharmacological profile. This guide moves beyond theoretical discussions to provide actionable, validated protocols for the synthesis of 2-isopropyl-2,5-dihydro-1H-pyrrole, a compound of significant interest for library development and lead optimization.

Pathway I: Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis has emerged as a premier strategy for the formation of cyclic olefins, prized for its exceptional functional group tolerance and predictable reactivity.[1][3] The reaction is catalyzed by well-defined ruthenium complexes, such as Grubbs' or Hoveyda-Grubbs catalysts, which efficiently mediate the intramolecular cyclization of a diene precursor.[1][4]

Mechanistic Rationale and Causality

The power of RCM lies in its thermodynamic driving force: the formation of a stable cyclic alkene and the release of a volatile small molecule, typically ethylene.[3] The reaction proceeds via a metallacyclobutane intermediate. For the synthesis of 2-isopropyl-2,5-dihydro-1H-pyrrole, the key is the design of an appropriate acyclic diene precursor. The logical choice is an N-protected 1-amino-1-isopropyl-hexa-1,5-diene derivative. The catalyst first engages with one of the terminal double bonds, and through a series of [2+2] cycloadditions and cycloreversions, intramolecular metathesis occurs with the second double bond, releasing ethylene and forming the desired five-membered ring.

The choice of catalyst generation (e.g., Grubbs' I, II, or Hoveyda-Grubbs II) is critical. Second-generation catalysts, featuring an N-heterocyclic carbene (NHC) ligand, generally offer higher activity and stability, making them suitable for more challenging or sterically hindered substrates.[1][4]

Visualization of the RCM Pathway

Caption: Workflow for the RCM synthesis of 2-isopropyl-2,5-dihydro-1H-pyrrole.

Experimental Protocol: RCM Synthesis

This protocol is adapted from established methods for synthesizing functionalized 2,5-dihydropyrroles.[1]

Materials:

-

N-Allyl-N-(3-methylbut-1-enyl)amine (Diene Precursor)

-

Grubbs' Second-Generation Catalyst ([RuCl₂(PCy₃)(IMes)])[1]

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Microwave Reactor (optional, for accelerated reaction)[1]

-

Standard inert atmosphere glassware (Schlenk line or glovebox)

Procedure:

-

Preparation: In a glovebox or under a nitrogen atmosphere, dissolve the diene precursor (1.0 equiv) in anhydrous DCM to a concentration of 0.05 M in a reaction vessel (e.g., a microwave vial or Schlenk flask).

-

Catalyst Addition: Add Grubbs' second-generation catalyst (2-5 mol%). The choice of a lower catalyst loading is often possible with highly pure substrates.

-

Reaction Conditions (Thermal): Stir the mixture at 40 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 4-12 hours.

-

Reaction Conditions (Microwave-Assisted): For an accelerated process, seal the vial and place it in a microwave reactor. Heat the mixture to 100-125 °C for 10-20 minutes.[1]

-

Workup: Upon completion, cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (a gradient of ethyl acetate in hexanes is typically effective) to yield the pure 2-isopropyl-2,5-dihydro-1H-pyrrole.

Data Summary for RCM Reactions

The following table summarizes typical conditions and outcomes for RCM-based dihydropyrrole synthesis, based on literature precedents.[1][5]

| Parameter | Value/Condition | Rationale & Citation |

| Catalyst | Grubbs' II or Hoveyda-Grubbs II | High activity and functional group tolerance.[1][4] |

| Catalyst Loading | 2-5 mol% | Balances reaction efficiency with cost and ease of removal. |

| Solvent | Dichloromethane (DCM) or Toluene | Excellent solvents for RCM, good substrate/catalyst solubility.[1] |

| Concentration | 0.01 - 0.05 M | Favors intramolecular cyclization over intermolecular polymerization. |

| Temperature | 40 °C (Thermal) or 100-125 °C (Microwave) | Microwave heating significantly reduces reaction times.[1] |

| Typical Yield | 75-95% | RCM is a high-yielding reaction for 5-membered rings.[3] |

Pathway II: Aza-Cope Rearrangement–Mannich Cyclization

The Aza-Cope/Mannich cascade is a powerful tandem reaction for constructing substituted pyrrolidines and related heterocycles.[6] It leverages a thermodynamically favorable, irreversible Mannich cyclization to trap the product of a reversible[6][6]-sigmatropic rearrangement.[6][7]

Mechanistic Rationale and Causality

This pathway is initiated by the formation of a γ-unsaturated iminium ion.[8] For our target, this can be generated from the condensation of a 2-hydroxy homoallyl amine derivative with an appropriate aldehyde. A subsequent cationic 2-aza-Cope rearrangement ([6][6]-sigmatropic shift) occurs, transposing the iminium ion.[2] The key to the reaction's success is the immediate, irreversible intramolecular Mannich reaction, where an enol or enolate intermediate attacks the newly positioned iminium ion to form the stable five-membered ring.[2][6] By starting with a homopropargyl tosylamine, the final product after cyclization is the desired dihydro-1H-pyrrole.[8]

To install the isopropyl group at the C2 position, isobutyraldehyde would be the logical aldehyde choice for the initial condensation step. The reaction is typically promoted by a Lewis acid, such as an iron(III) salt, to facilitate iminium ion formation.[2][8]

Visualization of the Aza-Cope/Mannich Pathway

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Report: Development of a Catalytic, Asymmetric Aza-Cope Rearrangement and Mannich Cyclization (59th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]

- 3. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 4. Grubbs catalyst - Wikipedia [en.wikipedia.org]

- 5. Continuous flow ring-closing metathesis, an environmentally-friendly route to 2,5-dihydro-1H-pyrrole-3-carboxylates - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Aza-Cope rearrangement - Wikipedia [en.wikipedia.org]

- 7. Aza-Cope Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 8. 3-Pyrroline synthesis [organic-chemistry.org]

2-Isopropyl-2,5-dihydro-1H-pyrrole molecular structure

An In-depth Technical Guide to the Molecular Structure of 2-Isopropyl-2,5-dihydro-1H-pyrrole

Abstract

The 2,5-dihydro-1H-pyrrole, or 3-pyrroline, scaffold is a cornerstone in modern heterocyclic chemistry, serving as a versatile precursor for a multitude of biologically active molecules and complex natural products. The introduction of a stereocenter, as in 2-isopropyl-2,5-dihydro-1H-pyrrole, imbues this simple heterocycle with significant potential as a chiral building block in asymmetric synthesis. This guide provides a comprehensive analysis of its molecular architecture, detailed spectroscopic characterization, state-of-the-art synthetic strategies, and a discussion of its reactivity and applications in the field of drug discovery. By elucidating the causal relationships between its structure and chemical behavior, we aim to equip researchers with the foundational knowledge required to leverage this molecule in their synthetic endeavors.

Molecular Architecture and Physicochemical Properties

2-Isopropyl-2,5-dihydro-1H-pyrrole is a five-membered, unsaturated nitrogen heterocycle. Its structure is defined by a pyrroline ring with a single endocyclic double bond between the C3 and C4 positions and an isopropyl substituent at the C2 position, which is adjacent to the nitrogen atom.

Key Structural Features:

-

Heterocyclic Core: The 2,5-dihydro-1H-pyrrole ring is non-aromatic and possesses a puckered conformation. This three-dimensional character is a critical attribute for molecular recognition and binding to biological targets, offering an advantage over planar aromatic systems.

-

Stereocenter: The C2 carbon is sp³-hybridized and bonded to four different groups (H, N, C3, and the isopropyl group), making it a chiral center. Consequently, the molecule exists as a pair of enantiomers: (R)-2-isopropyl-2,5-dihydro-1H-pyrrole and (S)-2-isopropyl-2,5-dihydro-1H-pyrrole. The ability to synthesize and utilize enantiomerically pure forms is paramount in drug development to ensure target specificity and reduce off-target effects.

-

Functional Groups: The molecule contains a secondary amine (N-H), an alkene (C=C), and allylic C-H bonds, which are all sites of potential chemical transformation.

Caption: Chemical structure of 2-Isopropyl-2,5-dihydro-1H-pyrrole.

Physicochemical Data Summary

The following table summarizes the key computed and reported properties for this molecule.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃N | [1][2] |

| Molecular Weight | 111.19 g/mol | [2] |

| CAS Number | 756476-29-6 | [1][2] |

| LogP | 1.54 | [1] |

| Rotatable Bonds | 1 | [1] |

| Stereochemistry | Racemic (unless specified) | [1] |

Spectroscopic Characterization: An Empirical Confirmation of Structure

The definitive identification and structural elucidation of 2-isopropyl-2,5-dihydro-1H-pyrrole rely on a combination of modern spectroscopic techniques. Understanding the expected spectral data is crucial for reaction monitoring and product verification.[3][4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides a detailed map of the hydrogen environments.

-

Isopropyl Group: A characteristic doublet (6H) for the two diastereotopic methyl groups and a multiplet (often a septet, 1H) for the methine proton.

-

Ring Protons: The vinylic protons at C3 and C4 will appear as multiplets in the olefinic region (~5.5-6.0 ppm). The allylic proton at C2 will be a multiplet, coupled to the C3 proton and the isopropyl methine proton. The C5 methylene protons are diastereotopic and will likely appear as two distinct multiplets.

-

N-H Proton: A broad singlet whose chemical shift is solvent-dependent.

-

-

¹³C NMR: The carbon spectrum confirms the carbon skeleton.

-

Seven distinct signals are expected for the seven carbon atoms.

-

Vinylic Carbons: Two signals in the ~125-135 ppm range.

-

Aliphatic Carbons: Signals for C2, C5, and the three carbons of the isopropyl group will appear in the upfield region. DEPT-135 experiments would show the C5 methylene signal as negative, while the methine (C2, isopropyl CH) and methyl (isopropyl CH₃) signals would be positive.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

N-H Stretch: A moderate, sharp absorption band around 3300-3400 cm⁻¹.

-

C-H Stretches: Aliphatic sp³ C-H stretches appear just below 3000 cm⁻¹, while vinylic sp² C-H stretches appear just above 3000 cm⁻¹.

-

C=C Stretch: A weak to medium absorption around 1640-1680 cm⁻¹ for the endocyclic double bond.

Mass Spectrometry (MS)

MS provides information on the molecular weight and fragmentation pattern, confirming the overall composition.

-

Molecular Ion (M⁺): The parent peak will be observed at an m/z value of 111, corresponding to the molecular weight of C₇H₁₃N.

-

Key Fragments: A prominent fragment would be expected at m/z 68, resulting from the loss of the isopropyl group ([M-43]⁺), which is a stable allylic cation.

| Spectroscopic Data (Predicted) | |

| ¹H NMR | Isopropyl: ~0.9-1.1 ppm (d, 6H), ~1.8-2.2 ppm (m, 1H). Ring: ~3.5-4.0 ppm (m, 1H, C2-H), ~3.2-3.8 ppm (m, 2H, C5-H₂), ~5.6-5.9 ppm (m, 2H, C3/C4-H). Amine: Variable, broad (s, 1H). |

| ¹³C NMR | Vinylic: ~125-135 ppm (2C). Aliphatic: ~55-65 ppm (C2), ~45-55 ppm (C5), ~20-35 ppm (isopropyl carbons). |

| IR (cm⁻¹) | ~3350 (N-H stretch), ~3040 (=C-H stretch), ~2960 (-C-H stretch), ~1650 (C=C stretch). |

| Mass Spec (m/z) | 111 (M⁺), 68 ([M-isopropyl]⁺). |

Asymmetric Synthesis: Accessing Enantiopure Building Blocks

The development of stereoselective routes to chiral 2-substituted 2,5-dihydropyrroles is of high interest. A highly effective and authoritative method involves a multi-step sequence culminating in a Ring-Closing Metathesis (RCM) reaction.[7] This approach provides excellent control over the stereochemistry at the C2 position.

Protocol: Asymmetric Synthesis via Ring-Closing Metathesis

This protocol is adapted from established methodologies for the synthesis of chiral 2-alkyl-substituted 2,5-dihydropyrroles.[7] The causality of this pathway lies in transferring the chirality from an accessible starting material through a robust cyclization reaction.

Step 1: Synthesis of the Diene Precursor The synthesis begins with an optically active aza-Baylis-Hillman adduct, which is converted in two steps to an N-allyl-β-amino-α-methylene ester. This precursor is specifically designed to contain two terminal alkene functionalities required for the subsequent RCM step. The initial stereocenter dictates the final product's absolute configuration.

Step 2: Ring-Closing Metathesis (RCM) The diene precursor is subjected to RCM using a ruthenium-based catalyst, such as Grubbs' second-generation catalyst. This powerful reaction forms the C3-C4 double bond, efficiently constructing the 2,5-dihydropyrrole ring in near-quantitative yield. The choice of catalyst is critical; second-generation catalysts are known for their high tolerance to various functional groups and improved reactivity.

Step 3: Post-Cyclization Modification (if necessary) If the starting material contained an ester group at the C3 position (common in this synthetic route), it can be reduced or removed in subsequent steps to yield the target 2-isopropyl-2,5-dihydro-1H-pyrrole.

This method is highly valued because it proceeds with no loss of enantiomeric excess, delivering the dihydropyrrole with high optical purity.[7]

Caption: Workflow for the asymmetric synthesis of 2-substituted dihydropyrroles.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of 2-isopropyl-2,5-dihydro-1H-pyrrole stems from the reactivity of its constituent functional groups. These reaction sites allow for its elaboration into more complex molecular architectures.

Caption: Key reactivity sites of the 2-isopropyl-2,5-dihydro-1H-pyrrole scaffold.

Key Reactions:

-

N-Functionalization: The secondary amine is a potent nucleophile and can be readily alkylated, acylated, or engaged in transition-metal-catalyzed cross-coupling reactions to install diverse substituents on the nitrogen atom.

-

Alkene Transformations: The double bond can be hydrogenated to yield the corresponding saturated pyrrolidine derivative. This transformation is often highly diastereoselective, with the existing stereocenter at C2 directing the approach of hydrogen.[7] The alkene can also undergo epoxidation, dihydroxylation, or cyclopropanation.[8]

-

Allylic C-H Functionalization: Modern synthetic methods enable the direct, stereoselective functionalization of the allylic C-H bond at the C2 position. Dirhodium-catalyzed reactions with aryldiazoacetates, for instance, can install an aryl acetate group with high diastereoselectivity and enantioselectivity, offering a powerful route to highly functionalized pyrrolidines.[8]

Role in Drug Discovery

The pyrrolidine ring is a "privileged scaffold," a molecular framework that is recurrent in a vast number of biologically active compounds.[9][10][11]

-

Bioactive Scaffolds: Substituted pyrroles and pyrrolidines are core components of drugs with antibacterial, anticonvulsant, antiviral, and anticancer properties.[9][10][11]

-

Chiral Precursor: Enantiomerically pure 2-isopropyl-2,5-dihydro-1H-pyrrole serves as an invaluable starting material for the total synthesis of complex natural products and pharmaceutical agents. Its utility has been demonstrated in the formal synthesis of pyrrolizidine alkaloids like (–)-trachelanthamidine, where the dihydropyrrole is a key intermediate.[7]

-

Conformational Constraint: The rigid, three-dimensional structure of the ring system helps to lock substituents in well-defined spatial orientations, which can enhance binding affinity and selectivity for protein targets.

Conclusion

2-Isopropyl-2,5-dihydro-1H-pyrrole represents more than a simple heterocycle; it is a potent, chiral building block with significant strategic value in organic synthesis and medicinal chemistry. Its well-defined molecular structure, characterized by a key stereocenter and multiple reactive sites, allows for its predictable transformation into a diverse array of complex molecules. The robust synthetic methodologies available for its enantioselective preparation, coupled with its proven role as a precursor to bioactive compounds, ensures its continued relevance for researchers and scientists dedicated to the discovery and development of novel therapeutics. A thorough understanding of its structure, spectroscopy, and reactivity is the first step toward unlocking its full synthetic potential.

References

-

Lee, K. Y., Lee, C.-G., & Lee, J. (2007). Asymmetric Synthesis of 2-Alkyl-Substituted 2,5-Dihydropyrroles from Optically Active Aza-Baylis−Hillman Adducts. Formal Synthesis of (−)-Trachelanthamidine. The Journal of Organic Chemistry, 72(13), 4906–4911. [Link]

-

Shin, J.-A., Kim, J., Lee, H., Ha, S., & Lee, H.-Y. (2019). Dehydrogenative Synthesis of NH-Pyrroles from Secondary Alcohols and Amino Alcohols via In Situ Oppenauer-Type Oxidation. The Journal of Organic Chemistry, 84(8), 4558–4565. [Link]

-

Pérez-Mayoral, E., Godino Ojer, M., Pastrana Martinez, L., & Maldonado-Hódar, F. J. (n.d.). Synthesis of 2,5‐disubstituted pyrroles from 1,2‐aminoalcohols and secondary alcohols catalyzed by Pt⁰‐loaded carbon catalyst. ResearchGate. [Link]

-

Iddum, I., et al. (n.d.). Synthesis of fully substituted dihydropyrroles 8 a–f. ResearchGate. [Link]

-

Speranza, M. (1986). Gas-phase heteroaromatic substitution. Part 6. Alkylation of pyrrole, N-methylpyrrole, furan, and thiophene by isopropyl cation. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Joshi, S., & Upadhyay, P. (2006). Environmental acceptable synthesis of 2-[(5/-(substituted phenyl)-1/ -phenyl) pyrazolyl] pyrroles. Current World Environment, 1(2). [Link]

-

Baluja, S., et al. (2014). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. CIBTech. [Link]

-

Wikipedia. (n.d.). Pyrrole. [Link]

-

Long, Z., et al. (2020). Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. ACS Catalysis. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrole synthesis. [Link]

-

Nemoto, H., Ishibashi, H., & Fukumoto, K. (1992). AN ENANTIOSELECTIVE SYNTHESIS OF (R)- AND (S)-4.5-DIMETHYL-4-HEXANOLIDES-KEY INTERMEDIATES FOR 2.3-DIHYDRO-2-ISOPROPYL-2,5-DIMETHYLFURAN. HETEROCYCLES, 33(2), 549. [Link]

-

NIST. (n.d.). 1H-Pyrrole, 2,5-dihydro-. [Link]

-

ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. [Link]

-

Popiołek, Ł., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules. [Link]

-

Potapov, V. A. (2023). New Chemo-, Regio- and Stereoselective Reactions and Methods in Organic Synthesis. International Journal of Molecular Sciences. [Link]

-

Unknown. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

-

Unknown. (n.d.). A clean synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylates under catalyst-free and solvent-free conditions: cytotoxicity and molecular docking studies. ResearchGate. [Link]

-

Koca, I., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. ARKIVOC. [Link]

-

Tritto, I., et al. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. Polymers. [Link]

-

Wikipedia. (n.d.). Knorr pyrrole synthesis. [Link]

-

Iannitelli, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

-

Tritto, I., et al. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. National Institutes of Health. [Link]

-

Nowick, J. S. (n.d.). Problems from Previous Years' Exams. University of California, Irvine. [Link]

-

Al-Warhi, T., et al. (2021). Stereoselective synthesis and X-ray structure determination of novel 1,2-dihydroquinolinehydrazonopropanoate derivatives. Journal of Molecular Structure. [Link]

-

Ramasamy, K., & Prakash, G. K. S. (2014). Study of structures, energetics, IR spectra and 13C and 1H NMR chemical shifts of the conformations of isopropyl cation by ab initio calculations. ResearchGate. [Link]

-

ChemComplete. (2020, February 23). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6 [Video]. YouTube. [Link]

-

NIST. (n.d.). 1H-Pyrrole, 2,5-dihydro-. [Link]

Sources

- 1. You are being redirected... [hit2lead.com]

- 2. 756476-29-6|2-Isopropyl-2,5-dihydro-1H-pyrrole|BLD Pharm [bldpharm.com]

- 3. youtube.com [youtube.com]

- 4. lehigh.edu [lehigh.edu]

- 5. Problems from Previous Years' Exams [chem.uci.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cibtech.org [cibtech.org]

- 10. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Physical properties of 2-Isopropyl-2,5-dihydro-1H-pyrrole

An In-depth Technical Guide to the Physical Properties of 2-Isopropyl-2,5-dihydro-1H-pyrrole

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Isopropyl-2,5-dihydro-1H-pyrrole (CAS No. 756476-29-6). Designed for researchers, scientists, and professionals in drug development, this document synthesizes key data points including physicochemical parameters, spectroscopic signatures, and solubility characteristics. Furthermore, it outlines standardized experimental protocols for the determination of these properties and provides essential guidance on safe handling and storage. The content is structured to deliver not just data, but also the scientific rationale behind the analytical methodologies, ensuring a deeper understanding for practical application in a laboratory setting.

Introduction and Compound Profile

2-Isopropyl-2,5-dihydro-1H-pyrrole is a heterocyclic organic compound belonging to the dihydropyrrole (or pyrroline) class. Its structure, featuring a five-membered ring with one nitrogen atom, a double bond, and an isopropyl substituent at the alpha-position to the nitrogen, makes it a valuable chiral building block in synthetic organic chemistry. Dihydropyrrole scaffolds are prevalent in numerous biologically active natural products and pharmaceutical agents, rendering their derivatives, such as the topic compound, of significant interest in medicinal chemistry and drug discovery pipelines.

This guide serves as a centralized resource for the fundamental physical properties of this compound, facilitating its effective use and characterization in a research and development context.

Compound Identification:

-

Chemical Name: 2-Isopropyl-2,5-dihydro-1H-pyrrole

-

Molecular Formula: C₇H₁₃N[1]

-

Synonyms: 2-propan-2-yl-2,5-dihydro-1H-pyrrole

Physicochemical Properties

The fundamental physical constants of a compound are critical for its purification, formulation, and application. The properties of 2-Isopropyl-2,5-dihydro-1H-pyrrole are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 111.18 g/mol | [1] |

| Boiling Point | 150.3 °C at 760 mmHg | [1] |

| Density | 0.854 g/cm³ | [1] |

| Flash Point | 36.9 °C | [1] |

| Refractive Index (n20/D) | 1.454 | [1] |

| Vapor Pressure | 3.87 mmHg at 25°C | [1] |

| LogP (Octanol/Water Partition Coeff.) | 1.54 | [2] |

| Purity (Typical) | ≥95% | [2] |

| Form | Solid | [2] |

Solubility Profile

As an organic molecule with a significant hydrocarbon component and a polar amine group, 2-Isopropyl-2,5-dihydro-1H-pyrrole exhibits miscibility with a range of common organic solvents.

-

High Solubility: Expected to be highly soluble in alcohols (ethanol, methanol), chlorinated solvents (dichloromethane, chloroform), ethers (diethyl ether, THF), and non-polar solvents (hexane, toluene). Isopropyl alcohol, for instance, is miscible with water, ethanol, and chloroform and dissolves a wide array of oils and resins[3].

-

Limited Solubility: Expected to have limited solubility in water. The LogP value of 1.54 indicates a preference for lipophilic environments over aqueous ones[2].

The secondary amine functionality allows for protonation under acidic conditions, which would significantly increase its aqueous solubility by forming the corresponding ammonium salt. This property is often exploited during aqueous workups in chemical synthesis.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is indispensable for the structural confirmation and purity assessment of organic compounds. Below are the expected spectroscopic signatures for 2-Isopropyl-2,5-dihydro-1H-pyrrole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific experimental data is available from suppliers, the expected chemical shifts (δ) in ppm are as follows:

-

¹H NMR (Proton NMR):

-

N-H Proton: A broad singlet, typically in the range of 1.0-3.0 ppm, whose position is dependent on concentration and solvent.

-

Olefinic Protons (-CH=CH-): Two multiplets in the range of 5.5-6.0 ppm.

-

Allylic Protons (-N-CH₂-CH=): A multiplet around 3.5-4.0 ppm.

-

Alpha-Proton (-N-CH-iPr): A multiplet around 3.0-3.5 ppm.

-

Isopropyl Methine (-CH(CH₃)₂): A septet or multiplet in the range of 1.5-2.0 ppm.

-

Isopropyl Methyls (-CH(CH₃)₂): Two doublets around 0.8-1.2 ppm, likely non-equivalent due to the chiral center at C2.

-

-

¹³C NMR (Carbon NMR):

-

Olefinic Carbons (-CH=CH-): Two signals in the range of 120-140 ppm.

-

Alpha-Carbon (-N-CH-iPr): A signal in the range of 60-70 ppm.

-

Allylic Carbon (-N-CH₂-CH=): A signal in the range of 50-60 ppm.

-

Isopropyl Methine (-CH(CH₃)₂): A signal in the range of 30-40 ppm.

-

Isopropyl Methyls (-CH(CH₃)₂): Two distinct signals in the range of 15-25 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key is that a bond's vibration must result in a change in the molecule's dipole moment to be IR active[4].

-

N-H Stretch: A moderate, somewhat broad peak around 3300-3500 cm⁻¹ is characteristic of a secondary amine.

-

C-H Stretch (sp²): A peak just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹) corresponds to the C-H bonds of the alkene moiety.

-

C-H Stretch (sp³): Strong, sharp peaks in the 2850-2960 cm⁻¹ region arise from the C-H bonds of the isopropyl and methylene groups.

-

C=C Stretch: A peak of variable intensity around 1640-1680 cm⁻¹ indicates the carbon-carbon double bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and offering structural clues.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 111.

-

Major Fragmentation Pathways: A key fragmentation is the loss of the isopropyl group (mass = 43), leading to a significant peak at m/z = 68. This corresponds to the stable 2,5-dihydropyrrolium cation. Further fragmentation of the pyrroline ring can also be expected. Chemical ionization techniques would yield a prominent [M+H]⁺ ion at m/z = 112[5].

Standardized Experimental Protocols

The following section details generalized, yet robust, protocols for verifying the physical properties of 2-Isopropyl-2,5-dihydro-1H-pyrrole in a laboratory setting.

Boiling Point Determination (Distillation Method)

-

Objective: To determine the temperature at which the liquid's vapor pressure equals the atmospheric pressure.

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

-

Procedure:

-

Place a small volume (e.g., 5-10 mL) of the compound into the distillation flask with a few boiling chips.

-

Assemble the distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser.

-

Begin gentle heating.

-

Record the temperature at which a steady distillation rate is achieved and vapor and liquid are in equilibrium. This is the boiling point. Correct for atmospheric pressure if it deviates significantly from 760 mmHg.

-

Density Measurement (Pycnometer Method)

-

Objective: To determine the mass per unit volume of the substance.

-

Apparatus: Pycnometer (a flask with a specific, known volume), analytical balance.

-

Procedure:

-

Weigh the clean, dry pycnometer (m₁).

-

Fill the pycnometer with the compound, ensuring no air bubbles are present. Insert the stopper and allow any excess to overflow.

-

Weigh the filled pycnometer (m₂).

-

Record the temperature of the liquid.

-

Calculate the density (ρ) using the formula: ρ = (m₂ - m₁) / V, where V is the calibrated volume of the pycnometer.

-

Spectroscopic Sample Preparation and Analysis

-

¹H and ¹³C NMR:

-

Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of an internal standard (e.g., TMS) if quantitative analysis is needed.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectrum according to the spectrometer's standard operating procedures.

-

-

IR Spectroscopy (Neat Liquid):

-

Place one drop of the liquid compound between two salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin film.

-

Mount the plates in the spectrometer's sample holder.

-

Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry (EI via GC-MS):

-

Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Inject a small volume (e.g., 1 µL) into the Gas Chromatograph-Mass Spectrometer (GC-MS).

-

The compound will be separated by the GC column and then introduced into the mass spectrometer for ionization and analysis.

-

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical substance.

-

Hazard Summary: Based on its flash point of 36.9 °C, the compound is a flammable liquid[1]. Amines can be corrosive or irritants. Always consult the most current Safety Data Sheet (SDS) before handling.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side-shields or chemical goggles are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile) and inspect them before use.

-

Skin and Body Protection: A lab coat is required. Use impervious clothing if there is a risk of significant exposure.

-

-

Handling:

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Store away from oxidizing agents and strong acids.

-

The recommended storage temperature should be noted from the supplier's label.

-

References

- Safety Data Sheet. (n.d.). Sigma-Aldrich. Retrieved January 20, 2026, from a URL similar to those provided by Sigma-Aldrich for their products.

- SAFETY DATA SHEET - Sigma-Aldrich. (2025-05-05).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025-09-10).

- Safety Data Sheet - Fisher Scientific. (2015-03-23). Retrieved January 20, 2026, from a URL provided by Fisher Scientific.

- Synthesis and Characterization of Pyrrole 2, 5-Dione Derivatives. (n.d.). CIBTech.

- Material Safety Data Sheet - Medline. (2005-10-09).

-

A clean synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylates under catalyst-free and solvent-free conditions: cytotoxicity and molecular docking studies. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Synthesis of 2,5-disubstituted pyrroles via dehydrogenative condensation of secondary alcohols and 1,2-amino alcohols by supported platinum catalysts. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved January 20, 2026, from [Link]

-

2,5-dihydro-H-pyrrole - ChemBK. (2024-04-09). Retrieved January 20, 2026, from [Link]

-

1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0255245) - Human Metabolome Database. (n.d.). Retrieved January 20, 2026, from [Link]

-

ethyl 1-isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate - Chemical Synthesis Database. (2025-05-20). Retrieved January 20, 2026, from [Link]

-

Pyrrole - the NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved January 20, 2026, from [Link]

-

1H-Pyrrole, 2,5-dihydro- - the NIST WebBook. (n.d.). Retrieved January 20, 2026, from [Link]

-

Chemical Properties of 1H-Pyrrole, 2,5-dihydro- (CAS 109-96-6) - Cheméo. (n.d.). Retrieved January 20, 2026, from [Link]

-

1H-Pyrrole, 2,5-dihydro- - the NIST WebBook. (n.d.). Retrieved January 20, 2026, from [Link]

-

Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Ene. (2024-02-15). Retrieved January 20, 2026, from [Link]

-

14.1 Introduction to IR Spectroscopy | Organic Chemistry - YouTube. (2018-09-20). Retrieved January 20, 2026, from [Link]

- US10329253B2 - Process for the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol and its substituted derivatives - Google Patents. (n.d.).

-

Mass spectrometric investigation of 2-aminopropiophenones and some of their metabolites. (n.d.). Retrieved January 20, 2026, from [Link]

-

Chemical Properties of 1H-Pyrrole-2,5-dione (CAS 541-59-3) - Cheméo. (n.d.). Retrieved January 20, 2026, from [Link]

-

How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy - YouTube. (2023-10-20). Retrieved January 20, 2026, from [Link]

-

1H-Pyrrole, 2,5-dihydro- - the NIST WebBook. (n.d.). Retrieved January 20, 2026, from [Link]

-

1H-Pyrrole, 2,5-dimethyl- - the NIST WebBook. (n.d.). Retrieved January 20, 2026, from [Link]

-

Pyrrole - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved January 20, 2026, from [Link]

-

Monomer detail | 1-Isopropyl-3-methyl-1H-pyrrole-2,5-dione - CoPolDB. (n.d.). Retrieved January 20, 2026, from [Link]. copolydb.com/monomers/mid/1458

-

Isopropyl alcohol - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

Sources

- 1. 2-isopropyl-2,5-dihydro-1H-pyrrole | 756476-29-6 [chemnet.com]

- 2. You are being redirected... [hit2lead.com]

- 3. Isopropyl alcohol - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. Mass spectrometric investigation of 2-aminopropiophenones and some of their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medline.com [medline.com]

- 7. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-Isopropyl-2,5-dihydro-1H-pyrrole (CAS Number 756476-29-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-isopropyl-2,5-dihydro-1H-pyrrole (CAS No. 756476-29-6), a heterocyclic compound of interest in medicinal chemistry and drug development. The guide delves into the physicochemical properties, potential synthetic routes, and the broader pharmacological and toxicological context of the dihydropyrrole scaffold. While specific experimental data for this particular compound is limited in publicly accessible literature, this guide synthesizes information from closely related analogues to provide a robust framework for researchers.

Introduction and Chemical Identity

2-Isopropyl-2,5-dihydro-1H-pyrrole, also known as 3-pyrroline, is a substituted five-membered nitrogen-containing heterocycle. The dihydropyrrole core is a prevalent structural motif in a diverse range of biologically active molecules, including those with anticancer, anti-inflammatory, and antiviral properties.[1] The introduction of an isopropyl group at the 2-position can significantly influence the compound's lipophilicity, steric profile, and metabolic stability, potentially modulating its pharmacokinetic and pharmacodynamic properties.[2]

Table 1: Physicochemical Properties of 2-Isopropyl-2,5-dihydro-1H-pyrrole

| Property | Value | Source |

| CAS Number | 756476-29-6 | ChemBridge |

| Molecular Formula | C₇H₁₃N | Ambeed |

| Molecular Weight | 111.19 g/mol | Ambeed |

| Synonyms | MFCD11053972, BB-4030034 | ChemBridge, Hit2Lead[3] |

Synthesis of 2-Alkyl-2,5-dihydropyrroles: A Methodological Overview

Asymmetric Synthesis via Ring-Closing Metathesis (RCM)

This versatile method allows for the preparation of chiral 2-alkyl-substituted 2,5-dihydropyrroles with high enantiomeric purity.[4][5] The general workflow is depicted below.

Caption: General workflow for the asymmetric synthesis of 2-alkyl-2,5-dihydropyrroles.

2.1.1. Experimental Protocol: Ring-Closing Metathesis for 2-Alkyl-2,5-dihydropyrroles

The following is a generalized protocol based on the synthesis of similar 2-alkyl-substituted 2,5-dihydropyrroles and can serve as a starting point for the synthesis of the isopropyl analogue.[4]

Materials:

-

N-allyl-β-amino-α-methylene ester precursor

-

Grubbs' second-generation catalyst

-

Anhydrous dichloromethane (DCM)

-

Standard glassware for inert atmosphere reactions

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-allyl-β-amino-α-methylene ester precursor in anhydrous dichloromethane to a concentration of approximately 0.05 M.

-

Add Grubbs' second-generation catalyst (typically 1-5 mol%) to the solution.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired 2-alkyl-2,5-dihydropyrrole.

Causality of Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial as the Grubbs' catalyst is sensitive to oxygen, which can lead to its deactivation and lower reaction yields.

-

Anhydrous Solvent: Anhydrous dichloromethane is used to prevent the hydrolysis of the catalyst and starting materials.

-

Grubbs' Second-Generation Catalyst: This catalyst is chosen for its high efficiency, functional group tolerance, and stability compared to the first-generation catalyst.

-

Silica Gel Chromatography: This is a standard purification technique for organic compounds, allowing for the separation of the desired product from any remaining starting material, catalyst residues, and byproducts.

Other Synthetic Approaches

Other notable methods for the synthesis of dihydropyrrole derivatives include:

-

Rhodium-catalyzed Hydroacylation: This method involves the reaction of aldehydes with allylic amines, followed by a dehydrative cyclization to yield functionalized dihydropyrroles.[6]

-

Paal-Knorr Synthesis: While primarily used for pyrroles, modifications of the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, can potentially be adapted for dihydropyrrole synthesis under specific conditions.[7]

-

Triphenylphosphine-promoted reaction: A one-pot synthesis of polysubstituted 2,5-dihydropyrrole derivatives can be achieved through the reaction of dialkyl acetylenedicarboxylates and β-aminoketones promoted by triphenylphosphine.[8]

Pharmacological Context and Biological Activity

While specific pharmacological data for 2-isopropyl-2,5-dihydro-1H-pyrrole is not available, the broader class of substituted pyrroles and dihydropyrroles has shown a wide range of biological activities. This suggests that the target compound could be a valuable scaffold for further investigation.

Potential Areas of Pharmacological Interest:

-

Immunomodulatory Activity: A library of 2,5-disubstituted pyrrole compounds demonstrated inhibitory activity against lipopolysaccharide (LPS)-induced mouse B-lymphocyte proliferation, indicating potential for immunomodulatory applications.[9]

-

Anticancer Activity: Various pyrrole and dihydropyrrole derivatives have been investigated for their cytotoxic effects against different cancer cell lines.[10][11] For instance, certain 2,5-diketopiperazine derivatives containing a dihydropyrrole-like core exhibited strong cytotoxic activity.[10] The presence of an alkyl group can influence the lipophilicity of the molecule, which in turn can affect its ability to cross cell membranes and interact with intracellular targets.[2]

Caption: Hypothetical mechanism of action for a cytotoxic 2,5-dihydropyrrole derivative.

Safety and Toxicology

Specific toxicological data for 2-isopropyl-2,5-dihydro-1H-pyrrole has not been reported. However, studies on other substituted pyrrole derivatives provide some preliminary insights into the potential toxicological profile.

A study on newly synthesized pyrrole derivatives showed:

-

Minimal phytotoxicity on Triticum aestivum L.[12]

-

Virtually no acute toxicity on Artemia franciscana Kellogg (brine shrimp) nauplii.[12]

-

Moderate to high toxicity on Daphnia magna Straus (water flea).[12]

These findings underscore that the toxicity of pyrrole derivatives can be species-specific and that comprehensive toxicological evaluation is necessary for any new compound intended for further development. The lipophilic nature imparted by the isopropyl group could potentially lead to bioaccumulation, a factor that should be considered in toxicological assessments.[2]

General Handling Precautions:

Given the lack of specific data, it is prudent to handle 2-isopropyl-2,5-dihydro-1H-pyrrole with the standard precautions for a novel chemical compound of unknown toxicity. This includes:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation, ingestion, and skin contact.

-

Consulting the Material Safety Data Sheet (MSDS) from the supplier, if available.

Conclusion and Future Directions

2-Isopropyl-2,5-dihydro-1H-pyrrole is a chemical entity with potential for applications in medicinal chemistry, given the established biological activities of the dihydropyrrole scaffold. While specific experimental data for this compound is sparse, this guide provides a solid foundation for researchers by outlining established synthetic methodologies for closely related compounds and discussing the broader pharmacological and toxicological context.

Future research should focus on:

-

Developing and optimizing a specific synthesis protocol for 2-isopropyl-2,5-dihydro-1H-pyrrole.

-

Conducting a thorough spectroscopic characterization of the synthesized compound.

-

Performing in vitro and in vivo studies to elucidate its specific pharmacological properties and mechanism of action.

-

Undertaking a comprehensive toxicological evaluation to determine its safety profile.

By addressing these research gaps, the full potential of 2-isopropyl-2,5-dihydro-1H-pyrrole as a lead compound in drug discovery can be realized.

References

- BenchChem. (2025).

- ACS Publications. (2010). Asymmetric Synthesis of 2-Alkyl-Substituted 2,5-Dihydropyrroles from Optically Active Aza-Baylis−Hillman Adducts. Formal Synthesis of (−)-Trachelanthamidine. The Journal of Organic Chemistry.

- PubMed. (2010). Asymmetric synthesis of 2-alkyl-substituted 2,5-dihydropyrroles from optically active aza-Baylis-Hillman adducts. Formal synthesis of (-)-trachelanthamidine.

- Organic Chemistry Portal. Pyrrole synthesis.

- National Institutes of Health. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide.

- National Institutes of Health.

- Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW).

- Echemi.

- Koca, et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines.

- RSC Publishing. Recent advances in the synthesis of 2,3-dihydropyrroles.

- National Institutes of Health. (2025). Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D.

- ResearchGate. (2025). Reactions of 2,5-di(2-thienyl)pyrroles.

- CIBTech.

- OMICS International. (2025). The Role of Alkyl Groups in Organic Chemistry and Drug Design. Journal of Analytical & Bioanalytical Techniques.

- Nemoto, H., Ishibashi, H., & Fukumoto, K. (1992). AN ENANTIOSELECTIVE SYNTHESIS OF (R)- AND (S)-4.5-. DIMETHYL-4-HEXANOLIDES-KEY. INTERMEDIATES FOR 2.3-. DIHYDRO-2-ISOPROPYL-2,5-DIMETHYLFURAN. HETEROCYCLES.

- Pews, R. G. (1988). SYNTHESIS OF 2-ALKYLPYRIMIDINES VIA 2-ALKYL-1,4,5,6-TETRAHYDROPYRlMlDlNES. HETEROCYCLES.

- ResearchGate.

- Hit2Lead. BB-4030034.

- RSC Publishing.

- NIST WebBook. 1H-Pyrrole, 2,5-dihydro-.

- PubMed. (2002). A library construction of 2,5-disubstituted pyrrole compounds by using solid/solution-phase syntheses. Bioorganic & Medicinal Chemistry Letters.

- MDPI. (2024). New Chemo-, Regio- and Stereoselective Reactions and Methods in Organic Synthesis.

- PubMed. (2016).

- National Institutes of Health.

- National Institutes of Health. Stereochemical Effects on the Antimicrobial Properties of Tetrasubstituted 2,5-Diketopiperazines.

- Fiveable. Dihydropyrroles Definition - Organic Chemistry Key Term.

- PubMed. (2003). Syntheses of 2, 5-dialkylfuran and Tetrahydrofuran Carbinols and Their Cytotoxic Activity. Archiv der Pharmazie.

- DTIC. (1989). Toxicology of Some Fluoro-Organic Compounds.

- PubMed. The biochemical toxicology of 1,3-difluoro-2-propanol, the major ingredient of the pesticide gliftor: the potential of 4-methylpyrazole as an antidote.

- PubMed. Investigations into the toxicology of spirolides, a group of marine phycotoxins.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. omicsonline.org [omicsonline.org]

- 3. You are being redirected... [hit2lead.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Asymmetric synthesis of 2-alkyl-substituted 2,5-dihydropyrroles from optically active aza-Baylis-Hillman adducts. Formal synthesis of (-)-trachelanthamidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journal.uctm.edu [journal.uctm.edu]

- 8. Pyrrole synthesis [organic-chemistry.org]

- 9. A library construction of 2,5-disubstituted pyrrole compounds by using solid/solution-phase syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and cytotoxic activities of novel 2,5-diketopiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Syntheses of 2, 5-dialkylfuran and tetrahydrofuran carbinols and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Chemist's Guide to Substituted 2,5-Dihydropyrroles: A Technical Compendium

Foreword: The Enduring Significance of the 2,5-Dihydropyrrole Scaffold

The substituted 2,5-dihydropyrrole, a partially saturated five-membered nitrogen-containing heterocycle, represents a cornerstone in contemporary medicinal chemistry and drug development. Its structural motif is embedded in a wide array of biologically active natural products and synthetic compounds, exhibiting a remarkable spectrum of therapeutic properties, including anticancer, anti-inflammatory, and antiviral activities. The inherent conformational flexibility and rich stereochemistry of the dihydropyrrole ring make it an attractive scaffold for the design of novel therapeutic agents that can effectively interact with complex biological targets. This guide provides an in-depth exploration of the principal synthetic strategies for accessing this privileged heterocyclic system, with a focus on the underlying mechanistic principles and practical experimental considerations for researchers at the forefront of chemical synthesis and drug discovery.

I. Ring-Closing Metathesis: A Powerful and Versatile Cyclization Strategy

Ring-Closing Metathesis (RCM) has emerged as a highly effective and broadly applicable method for the synthesis of 2,5-dihydropyrroles.[1] This reaction, catalyzed by well-defined ruthenium complexes, involves the intramolecular cyclization of a diene precursor, offering excellent functional group tolerance and control over ring size.[1]

A. The Catalytic Cycle: A Mechanistic Overview

The catalytic cycle of Grubbs-type catalysts in RCM commences with the reaction of the ruthenium carbene complex with a terminal alkene of the diene substrate to form a metallacyclobutane intermediate. This intermediate then undergoes a retro [2+2] cycloaddition to release a new ruthenium carbene and a volatile alkene byproduct, typically ethylene. Subsequent intramolecular reaction of the newly formed ruthenium carbene with the second terminal alkene of the substrate generates another metallacyclobutane intermediate, which upon retro [2+2] cycloaddition, releases the desired 2,5-dihydropyrrole product and regenerates the active ruthenium carbene catalyst.

Caption: The catalytic cycle of Ring-Closing Metathesis for 2,5-dihydropyrrole synthesis.

B. Experimental Protocol: Microwave-Assisted RCM Synthesis of Functionalized 2,5-Dihydropyrroles

This protocol details the synthesis of a functionalized 2,5-dihydropyrrole from an N-allylated aza-Baylis-Hillman adduct, leveraging the efficiency of microwave irradiation to accelerate the reaction.[1]

Materials:

-

N-allylated aza-Baylis-Hillman adduct (1.0 equiv)

-

Grubbs' second-generation catalyst (e.g., [RuCl2(PCy3)(IMes)]) (5 mol%)

-

Anhydrous dichloromethane (DCM)

-

Microwave reactor and appropriate vials

-

Standard laboratory glassware for organic synthesis

-

Silica gel for column chromatography

Procedure:

-

In a microwave reactor vial, dissolve the N-allylated aza-Baylis-Hillman adduct in anhydrous dichloromethane to achieve a concentration of 0.05 M.

-

Add Grubbs' second-generation catalyst (5 mol%) to the solution.

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction mixture to 125 °C for 10 minutes.

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2,5-dihydropyrrole derivative.

| Catalyst | Loading (mol%) | Temperature (°C) | Time (min) | Yield (%) | Reference |

| Grubbs' II | 5 | 125 (MW) | 10 | High | [1] |

| Hoveyda-Grubbs' II | 1-2 | RT to reflux | 2-24 h | Good to Excellent | [2] |

II. Transition Metal-Catalyzed Syntheses: Diverse Approaches to the Dihydropyrrole Core

Transition metal catalysis offers a rich and varied toolbox for the construction of 2,5-dihydropyrroles, with methods ranging from palladium-catalyzed cyclizations to rhodium-catalyzed hydroacylations. These reactions often proceed with high levels of chemo- and regioselectivity.

A. Palladium-Catalyzed Intramolecular Cyclizations

Palladium catalysts are highly effective in promoting the intramolecular cyclization of various substrates to yield dihydropyrroles. One notable example involves the cyclization of oxime esters with 1,2-dialkylated alkenes.[3] The choice of ligand is critical in controlling the reaction pathway and selectivity.[1]

Mechanistic Insight: The catalytic cycle is believed to initiate with the oxidative addition of the Pd(0) catalyst to the N-O bond of the oxime ester, forming a Pd(II) intermediate. This is followed by an intramolecular migratory insertion of the alkene into the Pd-N bond. The final product is then formed via β-hydride elimination, which can be directed by the choice of ligands to favor the formation of the dihydropyrrole over the corresponding pyrrole.[3]

Caption: General workflow for palladium-catalyzed synthesis of dihydropyrroles.

B. Rhodium-Catalyzed Hydroacylation

Rhodium(I) catalysts, particularly those with small bite-angle diphosphine ligands, can effectively catalyze the linear hydroacylation of aldehydes with allylic amines to produce functionalized dihydropyrroles.[4] This atom-economical process involves the formation of a new C-C bond and subsequent cyclization.[4]

III. Multicomponent Reactions: Efficiency and Diversity in a Single Pot

Multicomponent reactions (MCRs), such as the Ugi four-component reaction (Ugi-4CR), provide a powerful and atom-economical platform for the rapid assembly of complex molecules, including highly substituted 2,5-dihydropyrroles.[5]

A. The Ugi Reaction for Dihydropyrrole Synthesis

An efficient two-step protocol for the synthesis of diverse 2,5-dihydropyrroles involves an initial Ugi-4CR followed by a K2CO3-mediated intramolecular carbocyclization.[5] The Ugi reaction brings together an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide intermediate, which is then cyclized in the second step.[5][6]

Experimental Protocol: Two-Step Synthesis of 2,5-Dihydropyrroles via Ugi-4CR and Cyclization [5]

Step 1: Ugi Four-Component Reaction

-

To a solution of the aldehyde (1.0 equiv) in methanol, add the amine (1.0 equiv), carboxylic acid (1.0 equiv), and isocyanide (1.0 equiv).

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure. The crude Ugi adduct is often used in the next step without further purification.

Step 2: Intramolecular Carbocyclization

-

Dissolve the crude Ugi adduct in a suitable solvent (e.g., DMF).

-

Add potassium carbonate (K2CO3) (2.0 equiv).

-

Heat the reaction mixture at 80-100 °C for 12-24 hours.

-

After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the substituted 2,5-dihydropyrrole.

| Aldehyde | Amine | Isocyanide | Yield (%) | Reference |

| Benzaldehyde | Propargylamine | tert-Butyl isocyanide | Good to Excellent | [5] |

| 4-Chlorobenzaldehyde | Propargylamine | Cyclohexyl isocyanide | Good to Excellent | [5] |

| 4-Methoxybenzaldehyde | Propargylamine | Benzyl isocyanide | Good to Excellent | [5] |

IV. The Paal-Knorr Synthesis: A Classic Route with Modern Innovations

The Paal-Knorr synthesis is a venerable and straightforward method for the preparation of pyrroles and, by extension, can be adapted for dihydropyrrole synthesis. The classical approach involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[7][8]

A. Mechanism of the Paal-Knorr Pyrrole Synthesis

The reaction is initiated by the nucleophilic attack of the amine on one of the carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal. Subsequent intramolecular cyclization occurs through the attack of the nitrogen on the second carbonyl group, leading to a cyclic intermediate that then dehydrates to furnish the aromatic pyrrole ring.[9] The use of milder catalysts and reaction conditions has been a focus of modern adaptations to improve the sustainability and substrate scope of this reaction.[10][11]

Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.

V. Conclusion and Future Perspectives